7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Discovery

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5) is a saturated spirocyclic heterocycle combining a 1,3-oxazolidine ring with a trimethyl-substituted cyclohexane. Its three methyl groups critically enhance lipophilicity (XLogP3=2.4) and steric hindrance versus the unsubstituted core — a key differentiator for fragment-based drug discovery and lead optimization. With zero rotatable bonds, balanced HBD/HBA profile, and a secondary amine handle for further functionalization, this scaffold delivers predictable ADME tuning and conformational pre-organization. Ideal for building screening libraries or improving membrane permeability in lead series. Choose this specific substitution pattern to preserve SAR integrity.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13297554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC1CC(CC2(C1)NCCO2)(C)C
InChIInChI=1S/C11H21NO/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h9,12H,4-8H2,1-3H3
InChIKeyDOLSJYJRYIFSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane: A Conformationally Rigid Spirocyclic Oxazolidine Building Block


7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5) is a saturated spirocyclic heterocycle that combines a 1,3-oxazolidine ring with a trimethyl-substituted cyclohexane moiety [1]. The molecule belongs to the class of 1-oxa-4-azaspiro[4.5]decanes, which are recognized as light stabilizers for polymers and as versatile building blocks in medicinal chemistry [2]. Its defining structural features are a rigid spiro[4.5]decane framework, three methyl substituents that impose steric hindrance, and the presence of both an oxygen and a nitrogen atom within the spirocyclic core, which collectively dictate its physicochemical and conformational properties.

Why a Generic Spirocyclic Building Block Cannot Substitute for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane


The 7,7,9-trimethyl substitution pattern on the 1-oxa-4-azaspiro[4.5]decane scaffold is not a minor modification; it fundamentally alters the compound's lipophilicity, steric profile, and conformational behavior compared to unsubstituted or differently substituted analogs [1]. Generic spirocyclic building blocks, such as the unsubstituted 1-oxa-4-azaspiro[4.5]decane core, lack the specific methyl groups that confer increased XLogP3 values, reduced water solubility, and a distinct steric environment . For applications requiring precise physicochemical tuning—such as fragment-based drug discovery or the optimization of a lead compound's ADME properties—a generic substitution will introduce unpredictable and potentially deleterious changes to potency, selectivity, and pharmacokinetics, negating the value of the established structure-activity relationship (SAR).

Quantitative Evidence for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane: Physicochemical Differentiation from Its Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Common Acyclic Building Blocks

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane exhibits zero rotatable bonds, a key metric for conformational rigidity [1]. In contrast, common acyclic building blocks such as linear amino alcohols (e.g., 2-amino-2-methyl-1-propanol) typically possess 1-2 rotatable bonds, and even the unsubstituted 1-oxa-4-azaspiro[4.5]decane core retains at least one rotatable bond. This reduction in conformational freedom can translate to enhanced target binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation [2].

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Discovery

Increased Lipophilicity: XLogP3 of 2.4 vs. Unsubstituted Core's Estimated ~1.6

The three methyl substituents on 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane increase its lipophilicity to an XLogP3 value of 2.4 [1]. This is significantly higher than the XLogP3 of the unsubstituted 1-oxa-4-azaspiro[4.5]decane core, which is estimated to be approximately 1.6 . This 0.8 log unit increase corresponds to an approximate 6.3-fold increase in partition coefficient, directly impacting membrane permeability and distribution volume [2].

Lipophilicity ADME Drug Design

Hydrogen Bonding Capacity: A Balanced Donor/Acceptor Profile for Optimal Interaction

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane possesses a specific hydrogen bond donor (HBD) and acceptor (HBA) count of 1 and 2, respectively [1]. This contrasts with all-carbon spirocyclic analogs (e.g., spiro[4.5]decane) which have 0 HBD and 0 HBA, and with 1,3-diazaspiro[4.5]decane-2,4-dione analogs which have 2 HBD and 4 HBA. This balanced profile is a key differentiator, positioning the compound as an intermediate in terms of polarity and potential for specific, directional intermolecular interactions.

Hydrogen Bonding Molecular Recognition Pharmacophore

Solubility Advantage: Class-Level Evidence for Oxa-Spirocycles (Up to 40-Fold Improvement)

A systematic study of oxa-spirocycles demonstrated that the incorporation of an oxygen atom into a spirocyclic scaffold can dramatically improve aqueous solubility by up to 40-fold compared to their all-carbon analogs [1]. While this is a class-level observation and not a direct measurement for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane, the presence of the oxygen atom in the 1-oxa-4-azaspiro[4.5]decane framework strongly suggests that this compound will benefit from this solubility-enhancing effect relative to purely carbocyclic spiro[4.5]decanes.

Aqueous Solubility Oxa-Spirocycle Physicochemical Property

Commercial Availability and Purity Specification: A Differentiator for Reproducible Research

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane is available from multiple reputable suppliers (e.g., Enamine, Leyan) with a specified purity of 95% [1]. This level of purity and commercial accessibility is not universal for all spirocyclic building blocks; many related 1-oxa-4-azaspiro[4.5]decane derivatives are either not commercially available or are offered only as custom synthesis targets with undefined purity and extended lead times. The assured purity and off-the-shelf availability directly impact the reproducibility and efficiency of research and development programs.

Chemical Sourcing Research Reproducibility Building Block Procurement

Optimal Application Scenarios for 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane


Fragment-Based Drug Discovery (FBDD) Libraries

Due to its low molecular weight (183.29 g/mol), zero rotatable bonds, and balanced HBD/HBA profile, 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane is an ideal component for fragment-based screening libraries. Its conformational rigidity pre-organizes it for binding, while its spirocyclic core offers a distinct 3D shape that can explore novel chemical space, as highlighted by the Carreira group's emphasis on spirocyclic building blocks [1].

Lead Optimization for Enhanced Lipophilicity and Membrane Permeability

In a lead optimization campaign where a compound series suffers from poor membrane permeability, the 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane scaffold can serve as a privileged substructure to increase lipophilicity (XLogP3 = 2.4) without introducing additional rotatable bonds. This is supported by its computed XLogP3 value, which is significantly higher than the unsubstituted core [2].

Polymer Stabilization and Advanced Materials

The 1-oxa-4-azaspiro[4.5]decane core is a known class of light stabilizers for polymers, particularly polyolefins [3]. The 7,7,9-trimethyl derivative, with its enhanced steric hindrance and lipophilicity, may offer improved compatibility with hydrophobic polymer matrices and increased resistance to migration or leaching compared to less substituted analogs.

Synthesis of Bioactive Oxa-Spirocycle Derivatives

The compound serves as a versatile synthetic intermediate. The secondary amine (NH) within the oxazolidine ring is a site for further functionalization (e.g., alkylation, acylation, sulfonylation), allowing the introduction of diverse pharmacophores while retaining the beneficial spirocyclic framework. The solubility advantages associated with oxa-spirocycles, as demonstrated by Grygorenko et al. [4], make such derivatives more amenable to biological testing.

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